molecular formula C12H11ClN2O2S3 B12007665 Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 763111-35-9

Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Cat. No.: B12007665
CAS No.: 763111-35-9
M. Wt: 346.9 g/mol
InChI Key: BWSFZJZYSKUEIR-UHFFFAOYSA-N
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Description

Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2- and 5-positions with sulfanyl-linked groups. The 5-position bears a 2-chlorobenzyl moiety, while the 2-position is functionalized with a methyl acetate group via a sulfanyl bridge. This structural motif is characteristic of bioactive thiadiazole derivatives, which are widely explored for their antimicrobial, anticancer, and enzyme-inhibitory properties . The compound’s synthesis typically involves alkylation of 5-mercapto-1,3,4-thiadiazole intermediates, as described in analogous synthetic protocols for related derivatives .

Properties

CAS No.

763111-35-9

Molecular Formula

C12H11ClN2O2S3

Molecular Weight

346.9 g/mol

IUPAC Name

methyl 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3

InChI Key

BWSFZJZYSKUEIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides, when treated with carbon disulfide in alkaline medium, undergo intramolecular cyclization to form 5-amino-1,3,4-thiadiazole-2-thiols. For example, Sych et al. demonstrated that acylated thiosemicarbazides react with carbon disulfide at 40°C over four hours, followed by reflux, to yield 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles. This intermediate is critical for subsequent functionalization.

Key reaction conditions include:

  • Solvent: Ethanol or aqueous alkaline solutions.

  • Temperature: 40°C for initial mixing, followed by reflux at 80–100°C.

  • Catalysts: Potassium hydroxide or sodium ethoxide to facilitate deprotonation.

Infrared (IR) spectroscopy confirms successful cyclization through the disappearance of thiosemicarbazide N–H stretches (3282–3373 cm⁻¹) and the emergence of amide C=O signals at 1699–1707 cm⁻¹.

Introduction of the 2-Chlorobenzylsulfanyl Group

The 2-chlorobenzylsulfanyl moiety is introduced via nucleophilic substitution or alkylation reactions. This step requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation.

S-Alkylation with 2-Chlorobenzyl Chloride

The intermediate 5-amino-1,3,4-thiadiazole-2-thiol reacts with 2-chlorobenzyl chloride in the presence of a base. Sych et al. reported that potassium hydroxide in ethanol at reflux temperatures (78°C) efficiently promotes this S-alkylation. The reaction mechanism involves deprotonation of the thiol group to form a thiolate ion, which attacks the electrophilic carbon of 2-chlorobenzyl chloride.

Optimization Notes:

  • Molar Ratio: A 1:1.2 ratio of thiadiazole-thiol to 2-chlorobenzyl chloride ensures complete conversion.

  • Reaction Time: 1–2 hours under reflux.

  • Workup: The product is isolated by filtration after cooling and recrystallized from ethanol to achieve >95% purity.

1H NMR analysis of the alkylated product reveals aromatic protons from the 2-chlorobenzyl group as a multiplet at 7.21–7.62 ppm, while the methylene protons (SCH₂C₆H₃Cl) appear as a singlet at 4.25 ppm.

Sulfanyl Acetate Esterification

The final step involves introducing the methyl sulfanylacetate group via a second S-alkylation. This requires methyl bromoacetate or chloroacetate as the alkylating agent.

Reaction with Methyl Chloroacetate

A mixture of the 5-(2-chlorobenzylsulfanyl)-1,3,4-thiadiazole-2-thiol and methyl chloroacetate in acetone, catalyzed by potassium carbonate, yields the target compound. The reaction proceeds at 25–40°C over 5–8 hours, with monitoring by thin-layer chromatography (TLC).

Critical Parameters:

  • Solvent: Acetone or dimethylformamide (DMF) for improved solubility.

  • Base: Potassium carbonate (2.6 mmol per mmol substrate) to neutralize HCl byproducts.

  • Isolation: Evaporation of the solvent under reduced pressure, followed by recrystallization from ethanol.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Spectroscopic Characterization

  • IR Spectroscopy:

    • C=O stretch of the ester group at 1740–1750 cm⁻¹.

    • S–S and C–S stretches at 650–750 cm⁻¹.

  • 1H NMR (500 MHz, DMSO-d6):

    • Methyl ester protons as a singlet at 3.72 ppm (3H).

    • Methylene protons (SCH₂COOCH₃) as a singlet at 4.15 ppm (2H).

    • Aromatic protons from the 2-chlorobenzyl group at 7.21–7.62 ppm.

Chromatographic Purity

TLC analysis using toluene:acetone:ethanol:ammonia (45:45:7:3) as the mobile phase shows a single spot with Rf = 0.30–0.35. High-performance liquid chromatography (HPLC) typically confirms purity >98%.

Optimization and Scale-Up Considerations

Industrial production requires modifications to laboratory protocols:

Solvent Recovery Systems

Continuous distillation units recover acetone and ethanol, reducing waste and cost.

Catalytic Efficiency

Sodium iodide (NaI) can enhance reaction rates in S-alkylation steps by facilitating the SN2 mechanism.

Yield Improvements

  • Stepwise Temperature Control: Gradual heating during cyclization reduces side reactions.

  • Catalyst Recycling: Potassium carbonate is filtered and reused after washing with ethanol.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Alkylation: Excess alkylating agent leads to di- or tri-substituted products. Mitigated by stoichiometric control.

  • Ester Hydrolysis: Moisture exposure during esterification hydrolyzes the methyl ester to carboxylic acid. Additives like molecular sieves absorb water.

Purification Difficulties

The product’s low solubility in polar solvents necessitates recrystallization from ethanol:water (9:1) mixtures .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the chlorobenzyl group, potentially leading to the formation of dihydrothiadiazoles or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazoles or dechlorinated derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential biological activities. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . Researchers are investigating its efficacy in these areas, aiming to develop new therapeutic agents.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate exerts its effects is primarily through its interaction with biological targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Chlorobenzyl Isomers: Replacing the 2-chlorobenzyl group with a 4-chlorobenzyl substituent (as in 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N′-[(E)-(3,4-dihydroxyphenyl)methylene]acetohydrazide) alters electronic distribution and steric interactions. Key Data:
  • 2-chlorobenzyl : LogP ≈ 3.2 (predicted), higher lipophilicity.
  • 4-chlorobenzyl : LogP ≈ 2.8 (predicted), reduced lipophilicity but improved polar interactions .

  • Aromatic vs. Aliphatic Substituents: Derivatives like ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-86-3) replace the chlorobenzyl group with a morpholinyl sulfonyl benzoyl moiety. This modification increases molecular weight (486.6 g/mol vs. ~370 g/mol for the target compound) and introduces hydrogen-bond acceptor sites (e.g., sulfonyl and morpholine groups), enhancing solubility (aqueous solubility ≈ 0.1 mg/mL) .

Core Heterocycle Modifications

  • Oxadiazole vs. Thiadiazole :
    Compounds such as 3-{[5-(pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole replace the thiadiazole core with an oxadiazole ring. This substitution reduces sulfur content, lowering molecular polarizability but improving metabolic stability. For example, oxadiazole derivatives show superior α-glucosidase inhibition (IC₅₀ = 12.3 µM) compared to thiadiazole analogs (IC₅₀ > 50 µM) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Solubility (mg/mL)
Target Compound ~370 3.2 6 <0.05 (DMSO)
Ethyl 2-[[5-[(4-methyl-3-morpholinyl)…]acetate 486.6 1.8 11 0.1 (aqueous)
2-({5-[(4-Chlorobenzyl)sulfanyl]-…}acetohydrazide 452.9 2.8 9 0.3 (DMSO)
3-{[5-(Pentylsulfanyl)oxadiazol-2-yl]…indole 369.5 4.1 5 <0.01 (aqueous)

Data derived from computational models and experimental reports .

Antimicrobial and Anticancer Effects

  • Target Compound : Preliminary studies on analogous thiadiazoles suggest moderate antibacterial activity (MIC = 32–64 µg/mL against S. aureus) and antiproliferative effects (IC₅₀ = 18–25 µM in HeLa cells) due to thiol-mediated redox disruption .
  • Morpholinyl Sulfonyl Derivative : Exhibits enhanced anticancer activity (IC₅₀ = 8.2 µM in MCF-7 cells) attributed to sulfonyl group interactions with kinase ATP-binding pockets .

Enzyme Inhibition

  • α-Glucosidase Inhibition: Target Compound: Limited activity (IC₅₀ > 100 µM). Oxadiazole Analog (6g): IC₅₀ = 12.3 µM, outperforming acarbose (IC₅₀ = 37.4 µM) due to optimal alkyl chain length (pentyl) for active-site penetration .
  • Lipoxygenase (LOX) Inhibition :

    • 4-Chlorobenzyl Thiadiazole (6p) : IC₅₀ = 14.7 µM (vs. 22.5 µM for baicalein).
    • 2-Chlorobenzyl Thiadiazole (6n) : IC₅₀ = 19.2 µM, indicating para-substitution favors LOX binding .

Biological Activity

Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3S3C_{17}H_{16}ClN_3S_3, with a molecular weight of approximately 435.97 g/mol. The compound features a thiadiazole ring substituted with a chlorobenzyl group and an acetate moiety, which may influence its biological activity through structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.28 µg/mL to 24.79 µg/mL depending on the specific derivative and substitution pattern .

Key Findings:

  • Mechanism of Action: Compounds similar to this compound induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspases .
  • Cell Cycle Arrest: Treatment with these compounds often results in cell cycle arrest at critical phases (G2/M), which is crucial for preventing cancer cell proliferation .

Antimicrobial Activity

Thiadiazole derivatives have shown promising antibacterial and antifungal properties. A review indicated that modifications at the C5 position of the thiadiazole ring can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Antibacterial Efficacy:

  • Compounds have exhibited potent activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain derivatives .

Antifungal Properties:

  • The introduction of specific substituents has been shown to improve antifungal activity against various fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Substituent Variability: Different substituents on the thiadiazole ring can enhance or diminish biological activity.
  • Chlorine Substitution: The presence of chlorine in the benzyl group has been correlated with increased antibacterial potency .
  • Linker Variations: Modifications in the linker regions connecting the thiadiazole to other functional groups can lead to improved selectivity and efficacy against specific targets.

Case Studies

  • Cytotoxicity Testing: In vitro studies have shown that compounds derived from thiadiazoles can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • In Vivo Studies: Animal models have demonstrated that certain thiadiazole derivatives can effectively inhibit tumor growth and metastasis when administered in appropriate doses .

Q & A

Q. Methodological Considerations :

  • Solvent Choice : Absolute ethanol or methanol improves solubility of intermediates.
  • Temperature : Reflux conditions (~80°C) enhance reaction rates .
  • Purification : TLC (e.g., Chloroform:Methanol, 7:3) monitors progress, followed by recrystallization .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in thiadiazole derivatives?

Advanced Research Question
Techniques :

  • 1H NMR/IR : Confirm functional groups (e.g., sulfanyl, ester) and purity .
  • X-ray Crystallography : Determines bond lengths, angles, and conformation. For example, thiadiazole rings in similar compounds exhibit dihedral angles of ~46° between adjacent rings .

Q. Example Structural Data :

ParameterValue (Å/°)Source CompoundReference
C–S bond length1.70–1.75 Å1,3,4-Thiadiazole derivatives
Dihedral angle (rings)46.3° ± 0.3°2-(4-Methylphenyl) analog

What methodological strategies optimize the alkylation step in thiadiazole synthesis to minimize side products?

Advanced Research Question
Optimization Approaches :

  • Reagent Stoichiometry : Use 1.2 equivalents of alkylating agent to drive completion .
  • Solvent-Free Conditions : Reduce side reactions (e.g., hydrolysis) by grinding reactants with NaBH4/H3BO3 .
  • Time-Temperature Tradeoff : Longer grinding times (20–30 min) improve yield but risk decomposition .

Data Contradiction : Some studies report higher yields with polar aprotic solvents (DMF), while others favor solvent-free methods . Systematic screening of conditions is recommended.

How does the electronic nature of substituents on the benzyl group influence biological activity in thiadiazole derivatives?

Advanced Research Question
Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance antimicrobial activity by increasing electrophilicity of the thiadiazole core .
  • Electron-Donating Groups (e.g., OCH3) : Improve solubility but may reduce target binding affinity .

Q. Example Comparison :

SubstituentBiological Activity (MIC, µg/mL)Reference
2-Cl8.2 (E. coli)
2-OCH332.5 (E. coli)

What are the standard protocols for characterizing thermal stability of thiadiazole-based compounds?

Basic Research Question
Techniques :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperature (e.g., ~200–250°C for similar compounds) .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions.

Methodological Note : Heating rates of 10°C/min under nitrogen atmosphere prevent oxidation artifacts .

How can crystallographic data resolve discrepancies in reported conformational properties of thiadiazole derivatives?

Advanced Research Question
Case Study :

  • Butterfly Conformation : Observed in 2-(4-methylphenyl) derivatives, where thiadiazole and benzene rings are near-planar (dihedral angle <1°) .
  • Contradiction : Some studies suggest non-planar conformations due to steric hindrance.

Resolution Strategy : Compare unit cell parameters (e.g., a=16.8944 Å, β=96.084°) with known structures to identify packing effects .

What experimental approaches elucidate the mechanism of action of thiadiazole derivatives in antimicrobial assays?

Advanced Research Question
Methods :

Enzyme Inhibition Assays : Test binding to dihydrofolate reductase (DHFR) or β-lactamase .

Molecular Docking : Use software (e.g., AutoDock) to predict interactions with active sites.

Resistance Studies : Compare activity against wild-type vs. efflux-pump-deficient bacterial strains.

Key Finding : Thiadiazoles with sulfanyl groups show enhanced membrane penetration, correlating with lower MIC values .

How do solvent-free synthesis methods compare to traditional reflux methods in terms of green chemistry metrics?

Advanced Research Question
Comparison Metrics :

ParameterSolvent-Free Reflux (Ethanol)
Reaction Time30 min4–6 hours
Atom Economy>85%~70%
Energy ConsumptionLowHigh

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